(2R)-2-(Difluoromethyl)azetidine
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Overview
Description
(2R)-2-(Difluoromethyl)azetidine is a four-membered heterocyclic compound featuring a difluoromethyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles like aziridines . This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its distinctive structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a difluoromethylating agent reacts with an azetidine precursor under controlled conditions . Another approach involves the use of transition metal-catalyzed reactions to facilitate the formation of the difluoromethyl group on the azetidine ring .
Industrial Production Methods
Industrial production of (2R)-2-(Difluoromethyl)azetidine often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow chemistry techniques, which allow for better control over reaction parameters and improved safety . Additionally, the use of robust catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Difluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated azetidine derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated azetidine oxides, while substitution reactions can produce a variety of difluoromethylated azetidine derivatives with different functional groups .
Scientific Research Applications
(2R)-2-(Difluoromethyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-2-(Difluoromethyl)azetidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biological responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A three-membered ring compound with similar reactivity but higher ring strain compared to azetidine.
Pyrrolidine: A five-membered ring compound with less ring strain and different reactivity compared to azetidine.
Uniqueness
(2R)-2-(Difluoromethyl)azetidine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in medicinal chemistry for the design of molecules with improved pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
(2R)-2-(difluoromethyl)azetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N/c5-4(6)3-1-2-7-3/h3-4,7H,1-2H2/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXYWBFKPOTFKD-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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